5-Chloro-2-ethylthiophene-3-carbaldehyde
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Overview
Description
5-Chloro-2-ethylthiophene-3-carbaldehyde is a chemical compound with the molecular formula C7H7ClOS and a molecular weight of 174.65 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
The synthesis of 5-Chloro-2-ethylthiophene-3-carbaldehyde can be achieved through several methods. One common approach involves the chlorination of 2-ethylthiophene followed by formylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation agents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Chloro-2-ethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Chloro-2-ethylthiophene-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethylthiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
5-Chloro-2-ethylthiophene-3-carbaldehyde can be compared with other thiophene derivatives, such as:
2-Thiophenecarboxaldehyde: Similar in structure but lacks the chlorine and ethyl groups, resulting in different chemical properties and reactivity.
5-Chloro-2-thiophenecarboxaldehyde: Similar in structure but lacks the ethyl group, which affects its chemical behavior and applications.
Properties
Molecular Formula |
C7H7ClOS |
---|---|
Molecular Weight |
174.65 g/mol |
IUPAC Name |
5-chloro-2-ethylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H7ClOS/c1-2-6-5(4-9)3-7(8)10-6/h3-4H,2H2,1H3 |
InChI Key |
IPDONGZFYKGPRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)Cl)C=O |
Origin of Product |
United States |
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